molecular formula C21H15N3O4 B549329 Deferasirox CAS No. 201530-41-8

Deferasirox

Cat. No.: B549329
CAS No.: 201530-41-8
M. Wt: 373.4 g/mol
InChI Key: BOFQWVMAQOTZIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Deferasirox is an orally active chelator that is selective for iron (as Fe3+) . It is a tridentate ligand that binds iron with high affinity . The primary target of this compound is trivalent (ferric) iron .

Mode of Action

Two molecules of this compound are capable of binding to one atom of iron . This compound works in treating iron toxicity by binding trivalent (ferric) iron, forming a stable complex . This complex is then eliminated via the kidneys .

Biochemical Pathways

This compound has shown antioxidant activity in various model systems, causing substantial reduction in the rate of oxidation and oxidative damage . It has been found to have a significant effect on the redox effects of iron and copper, which are primary catalysts of reactive oxygen species and oxidative damage in biological systems .

Pharmacokinetics

This compound is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose . Its long half-life (t1/2, 11–19 hours) allows a once-daily oral regimen . The main pathway of this compound metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 . The majority (84%) of this compound and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

This compound has been found to have antiproliferative activity against certain cancer cells . It has also been found to lead to apoptosis and impairment of cell growth only in a context of iron overload (IOL), and can induce a significant alteration of mitochondria network, with a sharp reduction in mitochondrial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound dispersible tablets should be taken at least 30 minutes before food due to an effect of food on bioavailability . Dose adjustment is required for patients with hepatic impairment and may be considered upon coadministration with strong uridine diphosphate glucuronosyltransferase inducers or bile acid sequestrants . Patients should also be monitored upon coadministration with cytochrome P450 (CYP) 3A4/5, CYP2C8, or CYP1A2 substrates .

Biochemical Analysis

Biochemical Properties

Deferasirox is a tridentate ligand that binds iron with high affinity in a 2:1 ratio. It selectively chelates trivalent iron (Fe3+), forming a stable complex that is excreted via the kidneys. This compound has very low affinity for other metals such as zinc and copper, although there are variable decreases in the serum concentration of these trace metals after administration . The interaction of this compound with iron involves the formation of a hexadentate complex, which is crucial for its iron-chelating activity.

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In neuronal cells, this compound ameliorates damage by reducing intracellular iron accumulation and oxidative stress . In cancer cells, this compound exhibits antiproliferative activity by inducing cell cycle arrest and apoptosis . It also influences cell signaling pathways, such as the suppression of transforming growth factor-beta1 (TGF-β1) signaling in pancreatic cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to trivalent iron (Fe3+) with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction prevents iron from participating in harmful redox reactions that generate reactive oxygen species. This compound also inhibits nuclear factor-kappa B (NF-κB) activity in myelodysplastic cells, which is independent of its iron-chelating properties . This inhibition of NF-κB may contribute to its therapeutic effects in certain conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug has a long half-life, allowing for once-daily dosing . Studies have shown that this compound maintains its efficacy over extended periods, with no significant differences in overall iron overload levels after one year of treatment . Long-term use of this compound has been associated with an increased risk of renal impairment, which is reversible under strict monitoring .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in transgenic mouse models of Alzheimer’s disease, this compound administration did not affect memory or motor function but tended to decrease hyperphosphorylated tau levels . In pancreatic cancer xenografts, this compound inhibited tumor growth in a dose-dependent manner, with higher doses resulting in greater tumor suppression . High doses of this compound may also lead to toxic effects, necessitating careful dosage optimization.

Metabolic Pathways

This compound is primarily metabolized via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT), with a minor contribution from cytochrome P450 enzymes . The major metabolites are excreted into bile through the action of multidrug resistance protein 2 (MRP2) and breast cancer resistance protein (BCRP) . This metabolic pathway ensures the efficient elimination of this compound and its metabolites from the body.

Transport and Distribution

This compound is highly lipophilic and is bound almost exclusively to serum albumin after absorption . It is distributed throughout the body, with a significant portion being excreted via bile. The drug’s distribution is influenced by its binding to transport proteins and its lipophilicity, which facilitates its passage through cell membranes .

Subcellular Localization

This compound has been shown to localize within specific cellular compartments. For instance, fluorescent cell imaging studies have revealed that this compound derivatives preferentially localize within lysosomes . This subcellular localization is important for its activity, as it allows this compound to effectively chelate iron within these organelles, thereby preventing iron-induced damage.

Properties

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQWVMAQOTZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048596
Record name Deferasirox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 0.4 mg/mL at 25 °C (pH 7.40), 3.43e-02 g/L
Record name Deferasirox
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Record name Deferasirox
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Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Two molecules of deferasirox are capable of binding to 1 atom of iron. Deferasirox works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming a stable complex which is eliminated via the kidneys., Exjade (deferasirox) is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio. Although deferasirox has very low affinity for zinc and copper there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox. The clinical significance of these decreases is uncertain., ... Nuclear factor-kappaB is a key regulator of many cellular processes and its impaired activity has been described in different myeloid malignancies including myelodysplastic syndromes. /Investigators/ evaluated deferasirox activity on nuclear factor-kappaB in myelodysplastic syndromes as a possible mechanism involved in hemoglobin improvement during in vivo treatment. Forty peripheral blood samples collected from myelodysplastic syndrome patients were incubated with 50 muM deferasirox for 18 hr. Nuclear factor-kappaB activity dramatically decreased in samples showing high basal activity as well as in cell lines, whereas no similar behavior was observed with other iron chelators despite a similar reduction in reactive oxygen species levels. Additionally, ferric hydroxyquinoline incubation did not decrease deferasirox activity in K562 cells suggesting the mechanism of action of the drug is independent from cell iron deprivation by chelation. Finally, incubation with both etoposide and deferasirox induced an increase in K562 apoptotic rate. Nuclear factor-kappaB inhibition by deferasirox is not seen from other chelators and is iron and reactive oxygen species scavenging independent. ..., ... Iron-induced increase in oxidative stress was also associated with increased phosphorylation of ERK-, p38-, and JNK-mitogen-activated protein kinase (MAPK). Interestingly, deferasirox treatment significantly diminished the phosphorylation of all three MAPK subfamilies. These results suggest that deferasirox may confer a cardioprotective effect against iron induced injury., HIV-1 replication is induced by an excess of iron and iron chelation by desferrioxamine (DFO) inhibits viral replication by reducing proliferation of infected cells. Treatment of cells with DFO and 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (311) inhibit expression of proteins that regulate cell-cycle progression, including cycle-dependent kinase 2 (CDK2). Recent studies /have/ shown that CDK2 participates in HIV-1 transcription and viral replication suggesting that inhibition of CDK2 by iron chelators might also affect HIV-1 transcription. Here /investigators/ evaluated the effect of a clinically approved orally effective iron chelator, 4-[3,5-bis-(hydroxyphenyl)-1,2,4-triazol-1-yl]-benzoic acid (ICL670) and 311 on HIV-1 transcription. Both ICL670 and 311 inhibited Tat-induced HIV-1 transcription in CEM-T cells, 293T and HeLa cells. Neither ICL670 nor 311 induced cytotoxicity at concentrations that inhibited HIV-1 transcription. The chelators decreased cellular activity of CDK2 and reduced HIV-1 Tat phosphorylation by CDK2. Neither ICL670A or 311 decreased CDK9 protein level but significantly reduced association of CDK9 with cyclin T1 and reduced phosphorylation of Ser-2 residues of RNA polymerase II C-terminal domain. In conclusion, /these/ findings add to the evidence that iron chelators can inhibit HIV-1 transcription by deregulating CDK2 and CDK9. ..., Iron depletion improves insulin resistance in patients with nonalcoholic fatty liver disease and diabetes and also stabilizes the hypoxia-inducible factor (HIF)-1, resulting in increased glucose uptake in vitro. This study investigated the effect of iron depletion by deferoxamine on insulin signaling and glucose uptake in HepG2 hepatocytes and in rat liver. In HepG2 cells, deferoxamine stabilized HIF-1alpha and induced the constitutive glucose transporter Glut1 and the insulin receptor. Up-regulation of insulin receptor by deferoxamine was mimicked by the intracellular iron chelator deferasirox and the hypoxia inducer CoCl2 and required the HIF-1 obligate partner ARNT/HIF-1beta. Iron depletion increased insulin receptor activity, whereas iron supplementation had the opposite effect. Deferoxamine consistently increased the phosphorylation status of Akt/PKB and its targets FoxO1 and Gsk3beta, which mediate the effect of insulin on gluconeogenesis and glycogen synthesis, and up-regulated genes involved in glucose uptake and utilization. Iron depletion of Sprague-Dawley rats increased HIF-1alpha expression, improved glucose clearance, and was associated with up-regulation of insulin receptor and Akt/PKB levels and of glucose transport in hepatic tissue. Conversely, gluconeogenic genes were not affected. In rats with fatty liver because of a high-calorie and high-fat diet, glucose clearance was increased by iron depletion and decreased by iron supplementation. Thus, iron depletion by deferoxamine up-regulates glucose uptake, and increases insulin receptor activity and signaling in hepatocytes in vitro and in vivo.
Record name Deferasirox
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Record name Deferasirox
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Color/Form

Crystals from ethanol, White to slightly yellow powder

CAS No.

201530-41-8
Record name Deferasirox
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Record name 4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid
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Record name Deferasirox
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Record name Deferasirox
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Melting Point

116-117 °C, 264-265 °C, 116 - 117 °C
Record name Deferasirox
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Record name Deferasirox
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Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5.0 g of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 3.5 g of 4-hydrazinobenzoic acid are boiled under reflux for 2 h in 75 ml of ethanol. The crystals precipitating on cooling are washed with ethanol. After drying, 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]-benzoic acid remains as colorless crystals of m.p. 264-265 C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of N-methylpyrrolidone and 5 ml of propionic acid is heated to 120° C. The mixture is maintained at this temperature and stirred for 1 hour. After completion of the reaction, the mixture is cooled and poured onto crushed ice. The resulting crystals are aspirated and washed with water. After drying, 0.99 g of raw deferasirox is obtained, i.e. 91% of the theory, with an HPLC content of 92.9% and a melting temperature of 250 to 261° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of 0.7 g (2.92 mmol) of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one and 0.52 g (3.44 mmol) of 4-hydrazinobenzoic acid in 5 ml of methoxypropionic acid is heated to 100° C. The mixture is maintained and stirred at this temperature for 1 hour. After completion of the reaction, the mixture is cooled and 5 ml of ethyl acetate are added. The resulting mixture is stirred for 10 minutes, then it is filtered and the crystals are washed with ethyl acetate. After drying, 0.66 g of raw deferasirox is obtained, i.e. 60% of the theory, with an HPLC content of 99.3% and a melting temperature of 259 to 263° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of methanol (450.0 ml), 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one (30.0 gm) were stir for 10 min at 25-30° C. To the above contents 4-hydrazino benzoic acid (20.03 gm) was added. The contents were heated to reflux temperature 65-70° C. The contents were maintained for 4 hours at 65-70° C. The reaction mass was cooled Slowly to 0-5° C. and maintained it for 1 hour at 0-5° C. The reaction mass was filtered and washed with methanol (30.0 ml). Compound was taken into methylene chloride and stir for 10 min 25-30° C. The contents were heated to reflux temperature (40-45° C.) and maintained the contents for 1 hr at reflux temperature. Cool the contents to 25-30° C. and stirred for 1 hr at 25-30° C. The reaction mass was filtered and washed with methylene chloride (30.0 ml). Dried the compound at 60-65° C. Yield: 79.0%.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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